molecular formula C10H16N2O3S B13726100 3-Amino-4-isobutoxybenzenesulfonamide

3-Amino-4-isobutoxybenzenesulfonamide

Cat. No.: B13726100
M. Wt: 244.31 g/mol
InChI Key: FXVDPGYDOJYMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-isobutoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, an isobutoxy group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-isobutoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis to enhance productivity and safety. Continuous-flow synthesis allows for better control of reaction conditions and reduces the risk of thermal runaway .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-isobutoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder, zinc, and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or halides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or sulfide derivatives.

    Substitution: Formation of various alkoxy or functional group-substituted derivatives.

Scientific Research Applications

3-Amino-4-isobutoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-isobutoxybenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for bacterial DNA production . By inhibiting the enzyme dihydropteroate synthase, this compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-isobutoxybenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other sulfonamides. The presence of the isobutoxy group may influence its solubility, reactivity, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

3-amino-4-(2-methylpropoxy)benzenesulfonamide

InChI

InChI=1S/C10H16N2O3S/c1-7(2)6-15-10-4-3-8(5-9(10)11)16(12,13)14/h3-5,7H,6,11H2,1-2H3,(H2,12,13,14)

InChI Key

FXVDPGYDOJYMSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)S(=O)(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.